molecular formula C9H8F4OS B7991600 Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide CAS No. 1443305-10-9

Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide

Cat. No.: B7991600
CAS No.: 1443305-10-9
M. Wt: 240.22 g/mol
InChI Key: HFBUINFLZVYDIB-UHFFFAOYSA-N
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Description

Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide: is an organic compound with the molecular formula C9H8F4OS . This compound is characterized by the presence of a methyl group, a phenyl ring, and a tetrafluoroethoxy group attached to a sulfur atom. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide typically involves the reaction of 3-bromophenyl methyl sulfide with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the tetrafluoroethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form thiols using reducing agents such as .

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the tetrafluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Potassium carbonate, tetrafluoroethanol, reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide exerts its effects involves interactions with various molecular targets. The presence of the tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzene
  • Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ether
  • Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone

Uniqueness

Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide is unique due to the presence of both a sulfur atom and a tetrafluoroethoxy group. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methylsulfanyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4OS/c1-15-7-4-2-3-6(5-7)14-9(12,13)8(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBUINFLZVYDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210252
Record name Benzene, 1-(methylthio)-3-(1,1,2,2-tetrafluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-10-9
Record name Benzene, 1-(methylthio)-3-(1,1,2,2-tetrafluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(methylthio)-3-(1,1,2,2-tetrafluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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